3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine typically involves the bromination of 2,6-dimethylimidazo[1,2-a]pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-dimethylimidazo[1,2-a]pyridine in a suitable solvent like dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture for several hours until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-substituted derivatives such as 3-azido-2,6-dimethylimidazo[1,2-a]pyridine.
Oxidation: Formation of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: Formation of 2,6-dimethylimidazo[1,2-a]pyridine.
Scientific Research Applications
3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-tuberculosis, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Receptor Binding: It can act as an agonist or antagonist by binding to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2,6-dimethylimidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.
3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine: Contains iodine, which can be used for radio-labeling in biological studies.
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2,6-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8-11-7(2)9(10)12(8)5-6/h3-5H,1-2H3 |
InChI Key |
DHGFZNWZQPTYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2Br)C)C=C1 |
Origin of Product |
United States |
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